molecular formula C7H5N3O2 B1591805 [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-83-8

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1591805
M. Wt: 163.13 g/mol
InChI Key: LBKMEMRXNQXYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Metal-Free Synthesis Strategies: The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through metal-free oxidative N-N bond formation, offering a convenient route for constructing this skeleton with high yields and short reaction times (Zheng et al., 2014).
  • Microwave-Assisted Synthesis: A microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines has been developed, using 1-amino-2-imino-pyridine derivatives as precursors. This method is efficient and environmentally friendly compared to conventional heating methods (Ibrahim et al., 2020).
  • Crystal Structure Influences: The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives depend on their substituents. Different substituents form diverse supramolecular synthons, influencing the compounds' pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Biological and Medicinal Applications

  • Fluorescent Amino Acids Synthesis: A new family of amino acids containing pyridine–triazolopyridine cores has been synthesized, showing potential as diacid sensors due to their intense emission properties (Chiassai et al., 2018).
  • Antibacterial Activity: Certain derivatives of 1,2,4-triazolo[1,5-a]pyridine have shown promising antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Xiao et al., 2014).

General Overview and Synthesis

  • Synthetic and Medicinal Perspectives: A review on [1,2,4]Triazolo[1,5‐a]pyrimidine, a closely related scaffold, highlights its wide range of pharmacological activities and the potential of its derivatives in medicinal chemistry. This provides insights into the synthetic strategies and pharmacological applications of these compounds (Merugu et al., 2022).

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMEMRXNQXYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593462
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

876379-83-8
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.